3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione
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Overview
Description
Naphtho[2,1-b]thiophene 3,3-dioxide is a sulfur-containing polycyclic aromatic hydrocarbon This compound is characterized by a fused ring structure that includes both naphthalene and thiophene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]thiophene 3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . Another approach involves the copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in multiple steps from commercial materials while minimizing redox reactions .
Industrial Production Methods
Industrial production methods for Naphtho[2,1-b]thiophene 3,3-dioxide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]thiophene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and substituted aromatic compounds.
Scientific Research Applications
Naphtho[2,1-b]thiophene 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which Naphtho[2,1-b]thiophene 3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include electron transfer and redox reactions, which are crucial for its activity in various applications .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene: A related compound without the dioxide functional group.
Benzo[b]thiophene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness
Naphtho[2,1-b]thiophene 3,3-dioxide is unique due to the presence of the dioxide functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
110973-64-3 |
---|---|
Molecular Formula |
C12H8O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
benzo[e][1]benzothiole 3,3-dioxide |
InChI |
InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H |
InChI Key |
DNYOHMDBPIPORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O |
Origin of Product |
United States |
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